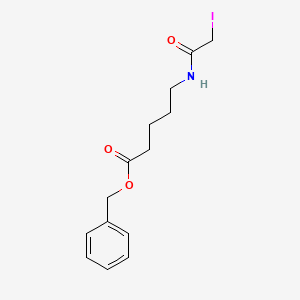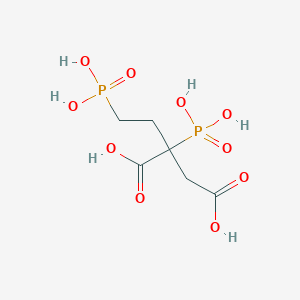
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile is an organic compound with a complex structure that includes a bromine atom, a phenylhydrazinyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-phenylhydrazinyl)propanenitrile typically involves the reaction of 2-bromo-3-nitropropanenitrile with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or cyanide ions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenylhydrazinyl group can undergo oxidation to form corresponding azo compounds.
Common Reagents and Conditions
Substitution: Sodium or potassium cyanide in ethanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Major Products Formed
Substitution: Formation of 3-(2-phenylhydrazinyl)propanenitrile.
Reduction: Formation of 2-amino-3-(2-phenylhydrazinyl)propanenitrile.
Oxidation: Formation of azo compounds such as 2-phenylazo-3-(2-phenylhydrazinyl)propanenitrile.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(2-phenylhydrazinyl)propanenitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. The phenylhydrazinyl group can form hydrogen bonds and π-π interactions with other molecules, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-nitropropanenitrile: Similar structure but with a nitro group instead of a phenylhydrazinyl group.
3-Bromo-2-phenylpropanenitrile: Similar structure but with the bromine and phenyl groups in different positions.
2-Bromo-3-(2-methylhydrazinyl)propanenitrile: Similar structure but with a methylhydrazinyl group instead of a phenylhydrazinyl group.
Uniqueness
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile is unique due to the presence of the phenylhydrazinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65347-83-3 |
|---|---|
Molekularformel |
C9H10BrN3 |
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
2-bromo-3-(2-phenylhydrazinyl)propanenitrile |
InChI |
InChI=1S/C9H10BrN3/c10-8(6-11)7-12-13-9-4-2-1-3-5-9/h1-5,8,12-13H,7H2 |
InChI-Schlüssel |
VEMZVXYSIWKKLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNCC(C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


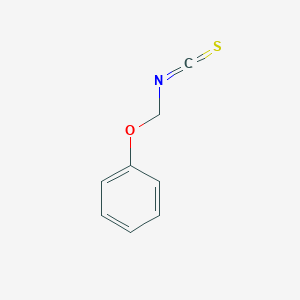
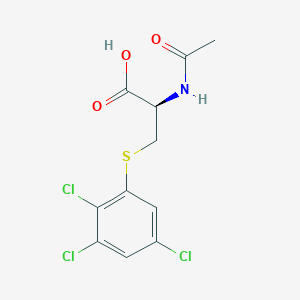
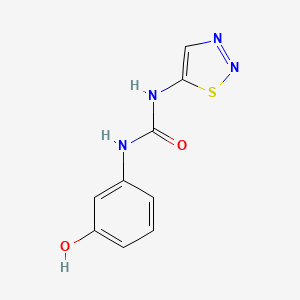
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
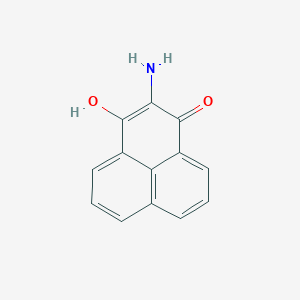
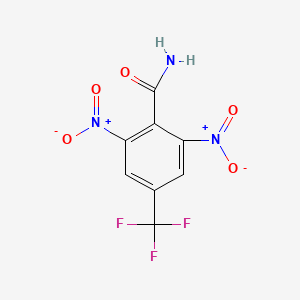
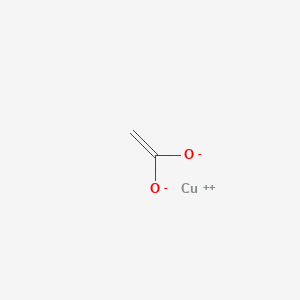

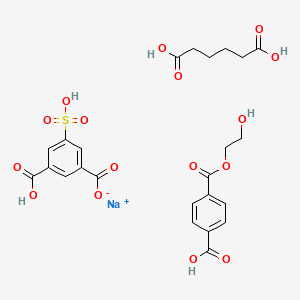
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
